An In-Depth Technical Guide to 6-Bromo-1H-indazol-3-ol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Bromo-1H-indazol-3-ol: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[1][2] The strategic substitution on the indazole core is a key approach for modulating the pharmacological profile of these molecules. Halogenated indazoles, in particular, are valuable intermediates in drug discovery, offering a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of 6-Bromo-1H-indazol-3-ol, a key building block in the synthesis of diverse bioactive compounds.
Physicochemical and Structural Properties of 6-Bromo-1H-indazol-3-ol
6-Bromo-1H-indazol-3-ol (CAS Number: 885521-92-6) is a solid, white to off-white crystalline powder at room temperature.[3] Its core structure features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the indazole ring.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly available, but related 6-Bromo-1H-indazole melts at 180-185 °C. | |
| Boiling Point (Predicted) | 247.2 ± 19.0 °C | [3] |
| Density (Predicted) | 1.728 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 11.34 ± 0.20 | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |
Tautomerism in 3-Hydroxyindazoles
A critical aspect of the chemistry of 6-Bromo-1H-indazol-3-ol is its existence in tautomeric forms. The 3-hydroxyindazole form (the -ol tautomer) is in equilibrium with its 1,2-dihydro-indazol-3-one form (the -one tautomer).[4] The position of this equilibrium can be influenced by the solvent, pH, and temperature. In the solid state and in many solutions, the -one tautomer can be the predominant species. This tautomerism is a crucial consideration in its reactivity and in the interpretation of its spectral data. In many cases, these compounds exist as dimeric structures stabilized by intermolecular hydrogen bonds.[5]
Caption: Tautomeric equilibrium of 6-Bromo-1H-indazol-3-ol.
Synthesis of 6-Bromo-1H-indazol-3-ol
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 4-bromo-2-fluorobenzonitrile.
Caption: Proposed synthetic workflow for 6-Bromo-1H-indazol-3-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Bromo-1H-indazol-3-amine
This step is based on the well-established reaction of a 2-halobenzonitrile with hydrazine.
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Reaction Setup: To a solution of 4-bromo-2-fluorobenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.
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Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, 6-Bromo-1H-indazol-3-amine, often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 6-Bromo-1H-indazol-3-ol from 6-Bromo-1H-indazol-3-amine
This transformation is a standard conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate.
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Diazotization: Suspend 6-Bromo-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C). To this cooled suspension, add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
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Hydrolysis: The resulting diazonium salt solution is then slowly added to a hot aqueous solution of sulfuric acid, or simply heated to promote hydrolysis. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.
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Isolation and Purification: After the reaction is complete, cool the mixture. The product, 6-Bromo-1H-indazol-3-ol, may precipitate. The solid can be collected by filtration, washed with water to remove any remaining acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity and Applications in Drug Discovery
The chemical structure of 6-Bromo-1H-indazol-3-ol offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.
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The Bromine Atom: The bromine at the 6-position is a key reactive handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position.
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The Indazole Core: The indazole ring system itself is a versatile scaffold for the development of kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites.
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The Hydroxyl Group: The hydroxyl group at the 3-position can be further functionalized, for example, through etherification or esterification, to modulate the physicochemical properties and biological activity of the final compounds.
Given the prevalence of the 6-bromo-indazole scaffold in kinase inhibitors and other therapeutic agents, 6-Bromo-1H-indazol-3-ol is a highly relevant starting material for the synthesis of novel drug candidates, particularly in the field of oncology.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-1H-indazol-3-ol.
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Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes, and avoid inhalation of dust.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
6-Bromo-1H-indazol-3-ol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its trifunctional nature, with reactive sites at the bromine, hydroxyl, and indazole nitrogen positions, allows for the creation of diverse chemical libraries for screening against various biological targets. While direct, detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be confidently inferred from closely related analogues. The synthetic route proposed herein provides a reliable pathway for its preparation, enabling its further exploration in the development of novel therapeutic agents.
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PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved February 4, 2026, from [Link]
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Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 159. Retrieved from [Link]
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ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Retrieved February 4, 2026, from [Link]
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